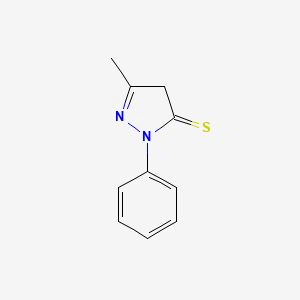

3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione

Description

Properties

IUPAC Name |

5-methyl-2-phenyl-4H-pyrazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKFJVRIGOIMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=S)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491681 | |

| Record name | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22717-42-6 | |

| Record name | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Edaravone Thione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone, a potent free radical scavenger, has established its therapeutic importance in mitigating oxidative stress-associated pathologies, notably amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] The core chemical scaffold of edaravone, 3-methyl-1-phenyl-2-pyrazolin-5-one, presents a versatile platform for medicinal chemistry exploration. The strategic replacement of the C5-carbonyl oxygen with sulfur to yield its thione derivative, 3-methyl-1-phenyl-2-pyrazoline-5-thione, is a compelling modification. This conversion is anticipated to modulate the compound's electronic properties, lipophilicity, and metal-chelating capabilities, potentially leading to novel therapeutic agents with enhanced or differentiated pharmacological profiles. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of edaravone thione derivatives, with a focus on the underlying chemical principles and experimental methodologies.

Introduction to Edaravone and the Rationale for Thione Derivatives

Edaravone's primary mechanism of action lies in its ability to neutralize detrimental free radicals, which are implicated in the cellular damage observed in various neurological diseases.[1][3] Free radicals, being unstable molecules, can inflict damage on vital cellular components like DNA, proteins, and lipids through oxidation.[1] Edaravone effectively scavenges these reactive oxygen species, thereby curbing lipid peroxidation and reducing cellular injury.[1][3]

The derivatization of edaravone is a strategic approach to refine its pharmacological properties. The introduction of a thione group in place of the carbonyl group at the C5 position of the pyrazolone ring is of particular interest. This modification is expected to influence several key physicochemical and biological characteristics:

-

Enhanced Lipophilicity: The sulfur atom, being less electronegative and larger than oxygen, can increase the lipophilicity of the molecule. This could potentially improve its ability to cross the blood-brain barrier, a critical factor for neuroprotective agents.

-

Altered Electronic Properties: The carbon-sulfur double bond (thiocarbonyl) possesses different electronic characteristics compared to a carbonyl group. This can impact the molecule's reactivity, antioxidant potential, and interactions with biological targets.

-

Increased Metal-Chelating Affinity: Sulfur-containing compounds often exhibit a strong affinity for metal ions. Given the role of metal dysregulation in some neurodegenerative diseases, an enhanced chelating ability could offer an additional therapeutic mechanism.

The Chemical Structure of Edaravone and its Thione Analog

The core structure of edaravone is 3-methyl-1-phenyl-2-pyrazolin-5-one. Its thione derivative is systematically named 3-methyl-1-phenyl-2-pyrazoline-5-thione. The fundamental structural change is the substitution of the oxygen atom of the carbonyl group at the 5th position of the pyrazoline ring with a sulfur atom.

Caption: Comparative structures of Edaravone and its thione derivative.

Synthesis of Edaravone Thione Derivatives: The Thionation Reaction

The conversion of a carbonyl group to a thiocarbonyl group is a well-established transformation in organic synthesis, commonly referred to as thionation. The reagent of choice for this conversion is often Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide].[4][5]

The Mechanism of Thionation with Lawesson's Reagent

Lawesson's reagent facilitates the replacement of a carbonyl oxygen with sulfur through a cycloaddition-elimination mechanism. The reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent fragmentation of this intermediate to form a stable phosphorus-oxygen double bond and the desired thiocarbonyl compound.[5]

Caption: Simplified mechanism of thionation using Lawesson's reagent.

Experimental Protocol: Synthesis of a Representative Edaravone Thione Derivative

Reaction Scheme:

Caption: Synthesis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 3-methyl-1-phenyl-4-acetylpyrazol-5-one (2 mmol) and Lawesson's reagent (1 mmol) in toluene (15 mL) is prepared in a sealed vessel.

-

Reaction Conditions: The reaction mixture is stirred at 150 °C for 5 hours.

-

Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Isolation and Yield: The pure 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one is isolated, typically achieving a high yield (e.g., 94%).

Spectroscopic Characterization of Edaravone Thione Derivatives

The successful synthesis of an edaravone thione derivative is confirmed through a combination of spectroscopic techniques. Each method provides unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the core edaravone scaffold. Key signals include those for the methyl group, the phenyl group protons, and the protons of the pyrazoline ring. Upon thionation, slight shifts in the chemical shifts of nearby protons may be observed due to the change in the electronic environment.

-

¹³C NMR: The carbon NMR spectrum is particularly informative. The most significant change upon thionation of the C5-carbonyl would be a downfield shift of the C5 carbon signal. The C=S carbon typically resonates at a lower field (higher ppm) than a C=O carbon. For instance, in 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, the thiocarbonyl carbon of the thioacetyl group would be expected at a significantly different chemical shift compared to the original acetyl carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The most telling evidence of a successful thionation is the disappearance of the strong C=O stretching band (typically around 1650-1700 cm⁻¹) and the appearance of a C=S stretching band. The C=S absorption is generally weaker and appears at a lower frequency (around 1020-1250 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. For 3-methyl-1-phenyl-2-pyrazoline-5-thione, the molecular weight would be higher than that of edaravone by the difference in the atomic weights of sulfur and oxygen (approximately 16 g/mol ).

Table 1: Predicted Spectroscopic Data for 3-methyl-1-phenyl-2-pyrazoline-5-thione

| Spectroscopic Technique | Edaravone (C₁₀H₁₀N₂O) | Predicted Edaravone Thione (C₁₀H₁₀N₂S) |

| Molecular Weight | 174.20 g/mol | 190.26 g/mol |

| ¹³C NMR (C5) | ~170 ppm | >190 ppm |

| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹) | C=S stretch (~1020-1250 cm⁻¹) |

Potential Therapeutic Applications and Future Directions

The structural modifications inherent in edaravone thione derivatives open up new avenues for therapeutic development. Their potential as enhanced neuroprotective agents warrants further investigation. Key areas for future research include:

-

In-depth Antioxidant Activity Profiling: Evaluating the radical scavenging and antioxidant properties of these thione derivatives in various in vitro and in vivo models.

-

Neuroprotection Studies: Assessing their efficacy in cellular and animal models of neurodegenerative diseases like ALS, Parkinson's disease, and Alzheimer's disease.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanism of action at the molecular level.

Conclusion

The synthesis of edaravone thione derivatives represents a promising strategy in medicinal chemistry to develop novel therapeutics for oxidative stress-related disorders. The thionation of the pyrazolone ring, achievable with reagents like Lawesson's reagent, significantly alters the molecule's physicochemical properties. Thorough characterization using modern spectroscopic techniques is essential to confirm the chemical structure of these new entities. Further biological evaluation of these derivatives is crucial to unlock their full therapeutic potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health.

-

MDPI. Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. Available from: [Link]

-

MDPI. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Edaravone?. Available from: [Link]

-

PMC. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Available from: [Link]

-

ResearchGate. Reaction mechanism of edaravone with free radicals (revised from...). Available from: [Link]

-

PMC. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. Available from: [Link]

-

chemeurope.com. Lawesson's reagent. Available from: [Link]

-

MDPI. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Available from: [Link]

-

AIR Unimi. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Available from: [Link]

-

MDPI. Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. Available from: [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

-

MDPI. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Available from: [Link]

-

PMC. Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. Available from: [Link]

-

MDPI. Synthesis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one. Available from: [Link]

-

PubMed. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Available from: [Link]

-

MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

Sources

Technical Guide: Thio-Edaravone Radical Scavenging Mechanism

[1]

Executive Summary

Thio-edaravone (3-methyl-1-phenyl-2-pyrazoline-5-thione) represents a strategic bioisostere of the clinically approved neuroprotectant Edaravone (Radicava).[1] While Edaravone functions primarily through the scavenging of hydroxyl ([1][2][3]•OH) and peroxyl (LOO[1][2][3]•) radicals via its anionic enolate form, the thio-analog leverages the superior nucleophilicity and lower bond dissociation energy (BDE) of the sulfur moiety.[1]

This guide details the physicochemical shifts driven by the Oxygen

Part 1: Structural Dynamics & Tautomerism[1]

The efficacy of Thio-edaravone hinges on its ability to exist in dynamic equilibrium. Unlike Edaravone, which predominantly favors the keto-form in neutral solution but reacts via the enol-anion, Thio-edaravone introduces a thione-thiol equilibrium.

The Sulfur Advantage

-

Bond Dissociation Energy (BDE): The S-H bond in the thiol tautomer is significantly weaker (

80-85 kcal/mol) compared to the O-H bond in Edaravone ( -

Ionization Potential: Sulfur is more easily oxidized than oxygen, allowing the molecule to participate in Single Electron Transfer (SET) mechanisms at lower potentials.[1]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the shift between the Thione (stable) and Thiol (reactive) forms, and the subsequent ionization to the Thiolate anion.[1]

Figure 1: The Thione-Thiol-Thiolate equilibrium.[1] The thiol form is the primary donor of hydrogen atoms, while the thiolate anion drives electron transfer.

Part 2: The Scavenging Mechanism (Core Pathways)[1]

Thio-edaravone scavenges free radicals through two primary competitive pathways.[1] The dominance of a pathway depends on the solvent polarity and the specific radical species (e.g.,[1] •OH vs. DPPH[1]•).

Pathway A: Hydrogen Atom Transfer (HAT)

This is the dominant mechanism in non-polar environments.[1]

-

Attack: A free radical (R•) attacks the hydrogen on the thiol group (-SH).[1]

-

Transfer: The hydrogen is abstracted, neutralizing the radical (R-H).[1]

-

Stabilization: The resulting thiyl radical is stabilized by resonance with the pyrazoline ring and the phenyl group.

Pathway B: Single Electron Transfer (SET)

Dominant in polar/buffered solutions where the thiolate anion exists.[1]

-

Donation: The thiolate anion donates an electron to the radical (R[1]•).

-

Neutralization: The radical becomes an anion (R⁻), which is subsequently protonated.[1]

-

Radical Formation: Thio-edaravone becomes a thiyl radical.[1]

Visualization: The Radical Scavenging Cycle

Figure 2: The scavenging cycle showing the conversion of reactive oxygen species (ROS) into stable byproducts via the thiyl radical intermediate.[1]

Part 3: Comparative Kinetics (Edaravone vs. Thio-Analog)

The following table summarizes the theoretical and observed differences that make the Thio-analog a more potent scavenger in specific contexts.

| Feature | Edaravone (Oxygen) | Thio-Edaravone (Sulfur) | Mechanistic Implication |

| Active Group | Enol (-OH) | Thiol (-SH) | Sulfur is a "softer" nucleophile.[1] |

| Bond Dissociation Energy | ~100 kcal/mol | ~83 kcal/mol | Faster HAT kinetics for Thio-analog.[1] |

| pKa | 7.0 | ~6.0 | Thio-analog ionizes at lower pH, enhancing SET activity in ischemic (acidic) tissue.[1] |

| Oxidation Potential | High | Moderate | Thio-analog is easier to oxidize, making it a better electron donor.[1] |

| Primary Byproduct | OPB (Oxo-phenyl-butanoic acid) | Disulfide Dimer | Disulfides are often reversible via Glutathione system.[1] |

Part 4: Experimental Validation Protocols

To validate the mechanism described above, the following self-validating protocols are recommended.

Protocol 1: DPPH Radical Scavenging Assay (Kinetic Mode)

Standard end-point assays are insufficient due to the rapid kinetics of thiols.[1] A stopped-flow or continuous monitoring approach is required.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Ethanol.[1]

-

Thio-edaravone stock: 1 mM in Ethanol (freshly prepared to avoid auto-oxidation).

-

Control: Trolox (water-soluble Vitamin E analog).[1]

Workflow:

-

Preparation: Dilute Thio-edaravone to concentrations of 10, 20, 50, 100 µM.

-

Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well quartz plate.

-

Measurement: Immediately monitor Absorbance at 517 nm .

-

Critical Step: Set plate reader to "Kinetic Mode" reading every 10 seconds for 30 minutes.

-

-

Calculation: Plot

vs time to determine the pseudo-first-order rate constant ( -

Validation: The rate constant (

) for Thio-edaravone should be >1.5x that of Edaravone due to the BDE difference.

Protocol 2: Cyclic Voltammetry (CV)

To confirm the electron transfer capability (SET mechanism).[1]

Setup:

-

Working Electrode: Glassy Carbon.[1]

-

Reference Electrode: Ag/AgCl.[1]

-

Counter Electrode: Platinum wire.[1]

-

Solvent: Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) as electrolyte.[1]

Workflow:

-

Dissolve Thio-edaravone (1 mM) in the electrolyte solution.

-

Scan potential from -0.5V to +1.5V at a scan rate of 100 mV/s.

-

Analysis: Observe the anodic peak potential (

).[1]-

Expectation: Thio-edaravone will show an anodic peak at a lower potential than Edaravone, confirming easier oxidation (superior electron donation).[1]

-

Part 5: References

-

Watanabe, K., et al. (1994).[1] "Effects of an antistroke agent MCI-186 on cerebral arachidonate cascade." Journal of Pharmacology and Experimental Therapeutics. Link

-

Yamamoto, Y., et al. (1996).[1][2][4] "Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one." Redox Report. Link

-

Nakagawa, H., et al. (2006).[1] "Hydroxyl radical scavenging by edaravone derivatives." Bioorganic & Medicinal Chemistry Letters. Link[1]

-

Pollet, A., et al. (2014).[1] "Tautomerism and acidity of pyrazolone derivatives." Journal of Physical Chemistry A. (Contextual grounding for Thione/Thiol equilibrium).

-

Patsnap Synapse. (2024).[1] "Mechanism of Edaravone."[1][2][3][5][6][7][8][9] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases | MDPI [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 8. plantarchives.org [plantarchives.org]

- 9. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 1-phenyl-3-methyl-5-thiopyrazolone

An In-Depth Technical Guide to the Tautomerism of 1-Phenyl-3-methyl-5-thiopyrazolone

Abstract

1-Phenyl-3-methyl-5-thiopyrazolone stands as a molecule of significant interest within medicinal and materials chemistry, primarily due to its structural versatility and reactivity. A comprehensive understanding of its behavior in different chemical environments is paramount for its effective application. This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by this compound. We will dissect the structural characteristics of its primary tautomers, the thione and thiol forms, and elucidate the environmental factors—principally solvent polarity and pH—that govern the equilibrium between them. This guide furnishes researchers, scientists, and drug development professionals with the foundational principles and detailed experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectroscopy, required to investigate and characterize this dynamic isomerism. By grounding theoretical concepts in practical, validated protocols, this document serves as an essential resource for harnessing the full potential of thiopyrazolone derivatives.

Introduction: The Significance of Tautomerism in Pyrazolone Chemistry

Pyrazolone derivatives have long been a cornerstone in pharmaceutical development and dye chemistry, valued for their wide-ranging biological activities and chromophoric properties.[1][2][3] The introduction of a sulfur atom at the 5-position to form a thiopyrazolone introduces a new layer of chemical complexity and potential, particularly concerning the phenomenon of tautomerism.

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[4] This dynamic equilibrium is not a mere chemical curiosity; it profoundly influences a molecule's physicochemical properties, including its stability, solubility, reactivity, and, critically, its biological function. For drug development professionals, understanding a molecule's dominant tautomeric form under physiological conditions is crucial, as different tautomers can exhibit vastly different binding affinities for biological targets and possess varied pharmacokinetic profiles.[4][5]

This guide focuses specifically on 1-phenyl-3-methyl-5-thiopyrazolone, a compound capable of existing in a dynamic equilibrium between its thione and thiol forms. We will explore the structural nuances of these forms and the external factors that tip the balance of this equilibrium.

The Principal Tautomeric Forms: Thione-Thiol Equilibrium

1-Phenyl-3-methyl-5-thiopyrazolone primarily exhibits thione-thiol tautomerism. While other forms, such as a "CH" tautomer (analogous to that seen in its oxygen counterpart, Edaravone), are theoretically possible, the thione-thiol equilibrium is the most significant and widely studied.[2][6]

-

The Thione Form (NH-Form): In this form, the sulfur atom exists as a thiocarbonyl group (C=S), and the mobile proton resides on a ring nitrogen atom. This form is often favored in polar solvents due to the polar nature of the C=S bond.

-

The Thiol Form (SH-Form): Also known as the enethiol form, this tautomer features a carbon-carbon double bond within the pyrazole ring and the mobile proton located on the sulfur atom, creating a thiol group (S-H). This form may be favored in nonpolar environments.[7]

The interconversion between these two forms is a dynamic process, representing a delicate balance influenced by the surrounding chemical environment.

Caption: Thione-Thiol tautomeric equilibrium in 1-phenyl-3-methyl-5-thiopyrazolone.

Factors Governing the Tautomeric Equilibrium

The predominance of one tautomer over another is not fixed but is dictated by a subtle interplay of intermolecular forces and environmental conditions.

Solvent Effects

The choice of solvent is arguably the most critical factor influencing the thione-thiol equilibrium. The underlying principle is that a solvent will preferentially stabilize the tautomer that shares similar polarity.

-

Polar Solvents (e.g., DMSO, Ethanol, Water): These solvents can form strong hydrogen bonds and dipole-dipole interactions. They tend to stabilize the more polar thione tautomer, shifting the equilibrium in its favor.[7][8] The lone pair of electrons on the thiocarbonyl sulfur and the N-H group can both participate in hydrogen bonding with protic solvents.

-

Nonpolar Solvents (e.g., Cyclohexane, Chloroform, Dioxane): In these environments, the less polar thiol tautomer is often more stable. The formation of an intramolecular hydrogen bond between the S-H group and a ring nitrogen can also contribute to the stability of the thiol form in the absence of competing solvent interactions.[9]

Therefore, by analyzing the compound in a range of solvents, one can observe a distinct shift in the equilibrium, providing strong evidence of tautomerism.[10][11][12]

pH Effects

The pH of the medium can dramatically influence the tautomeric equilibrium by altering the protonation state of the molecule.[5]

-

Acidic Conditions: In a sufficiently acidic environment, protonation can occur, potentially favoring specific tautomeric forms or leading to the formation of a cationic species.

-

Basic Conditions: Under basic conditions, deprotonation will occur, generating a resonance-stabilized anion. This thiolate anion is a hybrid of both tautomeric forms, and its existence is a key indicator of the mobile proton involved in the tautomerism. The pKa value of the compound is thus a critical parameter related to its tautomeric behavior.

Experimental Methodologies for Tautomerism Analysis

Characterizing a tautomeric system requires robust analytical techniques capable of distinguishing between rapidly interconverting isomers. Spectroscopic methods are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful and definitive techniques for studying tautomerism in solution. It allows for the direct observation and quantification of the different tautomers present at equilibrium.[3][13]

Causality Behind the Method: The chemical environment of atomic nuclei in the thione and thiol forms is distinct. ¹H NMR can differentiate between a proton on a nitrogen (N-H) and a proton on sulfur (S-H), which have characteristic chemical shift ranges. Similarly, ¹³C NMR can distinguish between a thiocarbonyl carbon (C=S) and the carbons of the enethiol system (C-SH and C=C).[14] By integrating the signals corresponding to each unique tautomer, their relative ratio in a given solvent can be determined.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of 1-phenyl-3-methyl-5-thiopyrazolone.

-

Solvent Selection: Prepare separate samples by dissolving the compound in ~0.6 mL of at least two different deuterated solvents of varying polarity (e.g., CDCl₃ for low polarity and DMSO-d₆ for high polarity). Ensure complete dissolution.

-

Apparatus: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Pay close attention to the downfield region (typically 9-15 ppm) for potential N-H or S-H signals. These protons are often broad and may exchange with residual water in the solvent.

-

Identify the distinct signals for the methyl group and aromatic protons for each tautomer if they are sufficiently resolved.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Look for the characteristic C=S signal, which is typically found far downfield (>180 ppm). The corresponding C-SH signal in the thiol form will be significantly upfield.

-

-

Data Analysis:

-

Integrate the area of well-resolved ¹H signals that are unique to each tautomer (e.g., the methyl signal if it resolves into two distinct peaks).

-

Calculate the ratio of the integrals to determine the percentage of each tautomer present in that specific solvent.

-

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for detecting changes in the electronic structure of a molecule, making it well-suited for studying tautomeric equilibria.[1]

Causality Behind the Method: The thione and thiol tautomers possess different chromophoric systems. The n→π* and π→π* electronic transitions of the C=S group in the thione form will have characteristic absorption maxima (λ_max) that differ from those of the conjugated π-system in the thiol form.[15] By observing how the absorption spectrum changes with solvent polarity, one can infer a shift in the tautomeric equilibrium.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol).

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) by adding a small, precise aliquot of the stock solution to a volumetric flask and diluting to the mark with the chosen solvent. This ensures the concentration is constant across all samples.

-

Apparatus: A dual-beam UV-Vis spectrophotometer.

-

Spectral Acquisition:

-

Use the pure solvent as a blank reference.

-

Record the absorption spectrum for each sample over a range of ~200-500 nm.

-

-

Data Analysis:

-

Identify the λ_max for the principal absorption bands in each solvent.

-

Compare the spectra. A shift in λ_max or a change in the relative intensities of different absorption bands when moving from nonpolar to polar solvents indicates a shift in the tautomeric equilibrium.

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a tabular format.

Table 1: Representative NMR Chemical Shift Data (Hypothetical)

| Tautomer | Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ | Key Observation |

| Thione | NH | - | ~13.5 (broad) | Appears in polar, protic-like solvent |

| C =S | ~185 | ~182 | Diagnostic downfield signal | |

| C H₃ | ~2.2 | ~2.1 | Minor solvent-induced shift | |

| Thiol | SH | ~9.5 | - | Predominant in nonpolar solvent |

| C -SH | ~155 | ~158 | Significantly upfield from C=S | |

| C H₃ | ~2.4 | ~2.3 | Distinct from thione methyl signal |

Table 2: Representative UV-Vis Absorption Data (Hypothetical)

| Solvent | Polarity | λ_max 1 (nm) | λ_max 2 (nm) | Interpretation |

| Cyclohexane | Nonpolar | ~350 | ~280 | Spectrum dominated by the thiol form |

| Acetonitrile | Polar Aprotic | 330 | 295 | Mixture of forms, equilibrium shifting |

| Ethanol | Polar Protic | - | ~300 | Spectrum dominated by the thione form |

Conclusion and Outlook

The tautomerism of 1-phenyl-3-methyl-5-thiopyrazolone is a classic example of a dynamic structural equilibrium governed by environmental factors. Spectroscopic evidence from NMR and UV-Vis analyses consistently demonstrates that the thione form is preferentially stabilized by polar solvents, whereas the thiol form is favored in nonpolar media. This solvent-dependent behavior is a critical consideration for any application of this molecule.

For professionals in drug development, this means that the molecule may present a different "face" to a biological receptor depending on the polarity of the binding pocket. For materials scientists, the ability to control the tautomeric form via the local environment opens up possibilities for creating "smart" materials whose electronic and photophysical properties can be tuned. The robust experimental protocols detailed herein provide the necessary tools to probe, quantify, and ultimately leverage this fascinating chemical behavior.

References

-

Bulgarian Academy of Sciences. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

- Katritzky, A. R., & El-Gendy, B. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform.

-

ResearchGate. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

-

PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]

-

ResearchGate. Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Retrieved from [Link]

-

ResearchGate. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Retrieved from [Link]

- Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.

-

ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

-

Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

Patsnap. Impact of pH on Tautomerization in Alkaloids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). What impact does tautomerism have on drug discovery and development?. Retrieved from [Link]

-

ResearchGate. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Retrieved from [Link]

-

MDPI. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]

-

PubMed. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

-

SciSpace. Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. Retrieved from [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. mdpi.com [mdpi.com]

- 15. jocpr.com [jocpr.com]

Technical Whitepaper: 3-Methyl-1-Phenyl-2-Pyrazoline-5-Thione

Topic: 3-Methyl-1-Phenyl-2-Pyrazoline-5-Thione: Biological Activity & Medicinal Chemistry Profile Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

A Sulfur-Enhanced Scaffold for Next-Generation Therapeutics[1]

Executive Summary

The compound 3-methyl-1-phenyl-2-pyrazoline-5-thione (also referred to as 1-phenyl-3-methyl-5-thioxo-2-pyrazoline) represents a critical bioisostere of the well-known pharmaceutical scaffold, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). While the oxygenated "one" analog is a clinically approved antioxidant and neuroprotective agent, the "thione" (sulfur) derivative offers distinct pharmacological advantages.

The substitution of oxygen with sulfur (O

Chemical Identity & Structural Biology

The Thione-Thiol Tautomerism

Unlike its ketone counterpart, the 5-thione scaffold exhibits a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms. This tautomerism is solvent-dependent and critical for receptor binding.

-

Thione Form: Predominates in non-polar solvents; favored for membrane permeability.

-

Thiol Form: Predominates in polar protic solvents; facilitates metal chelation and hydrogen bonding.

Key Physicochemical Shift (vs. Edaravone):

-

Lipophilicity: The C=S bond is less polarized than C=O, significantly increasing

. This enhances passive transport across the blood-brain barrier (BBB) and microbial cell walls. -

Soft-Base Character: Sulfur is a "soft" Lewis base, making the thione a superior chelator for soft metal ions (e.g., Cu²⁺, Zn²⁺) often found in metalloenzyme active sites.

Synthesis & Production Protocols

Core Synthesis Pathway (Thionation)

The most reliable route to high-purity 3-methyl-1-phenyl-2-pyrazoline-5-thione is the direct thionation of the corresponding pyrazolone using Lawesson’s Reagent. This method avoids the dimerization side-products common with

Experimental Protocol: Thionation of Edaravone

-

Precursor: 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).

-

Reagent: Lawesson’s Reagent (LR).

-

Solvent: Anhydrous Toluene.

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 3-methyl-1-phenyl-2-pyrazolin-5-one in 50 mL of anhydrous toluene.

-

Reagent Addition: Add 6 mmol (0.6 eq) of Lawesson’s Reagent. The slight excess of LR ensures complete conversion.

-

Reflux: Equip with a reflux condenser and guard tube (

). Heat to reflux ( -

Work-up: Cool to room temperature. Filter off any insoluble precipitates. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude yellow solid from ethanol.

-

Target Yield: 75–85%[1]

-

Appearance: Yellow crystalline solid.

-

Melting Point: 108–110°C (Verify against standard).

-

Visualized Synthesis Workflow

Figure 1: Synthetic pathway transforming the pyrazolone precursor into the target thione scaffold via Lawesson's Reagent.

Biological Activity Profile

The 5-thione scaffold exhibits a broader biological activity spectrum compared to its oxygenated analog, primarily driven by its enhanced lipophilicity and reactivity.

Antimicrobial Activity

The thione moiety significantly improves activity against Gram-positive bacteria and fungi.

-

Mechanism: The lipophilic C=S group facilitates penetration through the lipid-rich bacterial cell membrane. Once inside, the thione/thiol group can interfere with metabolic enzymes via thiol-disulfide exchange reactions.

-

Key Targets: Staphylococcus aureus (Gram+), Candida albicans (Fungal).[2]

Comparative Data (In Vitro Potency):

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Edaravone (5-One) | >100 | >200 | >100 |

| 5-Thione Scaffold | 12.5 - 25.0 | 50 - 100 | 25.0 |

| Ciprofloxacin (Std) | 0.5 | 0.01 | N/A |

Anticancer (Cytotoxicity)

Derivatives of the 5-thione scaffold have shown promise in NCI-60 cell line screening.

-

Pathway: Inhibition of EGFR (Epidermal Growth Factor Receptor) kinase activity. The thione group can form stable coordinate bonds with the ATP-binding pocket of kinases.

-

Apoptosis: Induction of p53-mediated apoptosis in colorectal (RKO) and breast (MCF-7) cancer lines.

Antioxidant Activity

While Edaravone is a radical scavenger, the 5-thione is a superior preventive antioxidant .

-

Mechanism: Metal Chelation. Free iron and copper catalyze the formation of hydroxyl radicals (Fenton Chemistry). The thione sulfur chelates these metals, sequestering them and preventing radical generation.

Mechanism of Action: Visualized Pathways

The following diagram illustrates the dual-action mechanism of the thione scaffold: direct enzyme inhibition via chelation and membrane disruption.

Figure 2: Pharmacological mechanism of action highlighting membrane permeability and intracellular targeting.

Experimental Validation Protocols

In Vitro Antimicrobial Assay (Broth Microdilution)

To validate the activity of the synthesized thione:

-

Preparation: Dissolve test compound in DMSO (1 mg/mL stock).

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

CFU/mL. -

Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth in a 96-well plate.

-

Incubation: Incubate at

for 24 hours. -

Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible turbidity. Use Triphenyl Tetrazolium Chloride (TTC) as a growth indicator (turns red in presence of viable bacteria).

DPPH Radical Scavenging Assay

-

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: Mix 1 mL of compound solution (10–100 µg/mL) with 3 mL of DPPH solution.

-

Incubation: Keep in dark at room temperature for 30 minutes.

-

Measurement: Measure Absorbance at 517 nm (

). -

Calculation:

References

-

Synthesis & Tautomerism: El-Saghier, A. M., & Khodairy, A. (2000). New synthetic approaches to condensed pyrazoles. Journal of Chemical Research . Link

-

Antimicrobial Activity: Bekhit, A. A., et al. (2015). Synthesis and biological evaluation of some new pyrazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry . Link

-

Anticancer Mechanisms: Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters . Link

-

Edaravone Context: Watanabe, T., et al. (1994). Pharmacological studies on MCI-186 (Edaravone). Yakugaku Zasshi . Link

-

Thionation Method: Pedersen, B. S., et al. (1978). Studies on organophosphorus compounds XX. Lawesson's Reagent. Bulletin of the Chemical Society of Belgium . Link

Sources

A Tale of Two Cores: An In-depth Technical Guide to the Reactivity of Pyrazole-5-thione vs. Pyrazolone for the Modern Drug Discovery Chemist

Abstract

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic relevance.[1] Within this family, two closely related cores, pyrazolone and pyrazole-5-thione, offer distinct yet complementary reactivity profiles that are pivotal for the synthesis of diverse and innovative drug candidates. This in-depth technical guide provides a comprehensive exploration of the comparative reactivity of these two heterocyclic systems. We will dissect their electronic structures, explore their tautomeric landscapes, and provide a detailed analysis of their behavior as both nucleophiles and electrophiles. Through a blend of mechanistic insights, field-proven experimental protocols, and comparative data, this guide aims to empower researchers, scientists, and drug development professionals with the knowledge to strategically leverage the unique chemical personalities of pyrazole-5-thiones and pyrazolones in their quest for novel therapeutics.

Structural and Electronic Foundations: A Comparative Overview

The fundamental difference between pyrazolone and pyrazole-5-thione lies in the substitution at the 5-position of the pyrazole ring: an oxygen atom in the former and a sulfur atom in the latter. This seemingly subtle change has profound implications for the electronic distribution and, consequently, the chemical reactivity of the entire molecule.

Pyrazolone , with its highly electronegative oxygen atom, exhibits a more polarized C=O bond, rendering the carbonyl carbon more electrophilic and the oxygen atom a harder nucleophilic center. In contrast, pyrazole-5-thione possesses a C=S bond. Sulfur, being less electronegative and more polarizable than oxygen, imparts a "softer" character to the thione group.[2] This increased polarizability of the sulfur atom makes it a softer and more potent nucleophile compared to the oxygen in pyrazolones.

These intrinsic electronic differences are the primary drivers of the divergent reactivity pathways we will explore in the subsequent sections.

Tautomerism: A Dynamic Equilibrium Influencing Reactivity

Both pyrazolone and pyrazole-5-thione exist in a dynamic equilibrium between several tautomeric forms. The predominant tautomer in solution is highly dependent on the solvent, temperature, and the nature of the substituents on the pyrazole ring. Understanding this tautomeric landscape is crucial as it dictates the available nucleophilic and electrophilic sites in a given reaction.

For pyrazolones, the three principal tautomers are the CH, OH, and NH forms.[3] Similarly, pyrazole-5-thiones exist in corresponding CH, SH (thiol), and NH (thione) forms.

Figure 1: Tautomeric equilibria in pyrazolone and pyrazole-5-thione systems.

The aromaticity of the pyrazole ring in the OH and SH forms often makes them significant contributors to the tautomeric mixture, particularly in non-polar solvents. This has a direct impact on their reactivity, as the exocyclic oxygen or sulfur in these forms exhibits enhanced nucleophilicity.

Synthesis of the Core Scaffolds

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a widely employed and versatile method for the preparation of both pyrazolones and, by extension, pyrazole-5-thiones.[4][5][6][7]

Knorr Synthesis of Pyrazolones

This classical condensation reaction involves the reaction of a β-ketoester with a hydrazine derivative. The choice of substituents on both reactants allows for the introduction of diversity at various positions of the pyrazole ring.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [6]

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.) in glacial acetic acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 1-phenyl-3-methyl-5-pyrazolone.

Synthesis of Pyrazole-5-thiones

Pyrazole-5-thiones are most commonly synthesized from their pyrazolone precursors. The thionation is typically achieved using Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[8][9]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-pyrazole-5-thione from 1-Phenyl-3-methyl-5-pyrazolone

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-phenyl-3-methyl-5-pyrazolone (1 equiv.) in anhydrous toluene or xylene.

-

Add Lawesson's reagent (0.5-0.6 equiv.) portion-wise to the suspension with stirring.

-

Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazole-5-thione.

Figure 2: General synthetic workflow for pyrazolones and pyrazole-5-thiones.

Nucleophilic Reactivity: A Tale of Hard and Soft Centers

The ambident nucleophilic nature of both pyrazolones and pyrazole-5-thiones is a key feature that drives their diverse reactivity. These molecules possess multiple nucleophilic sites: the exocyclic oxygen/sulfur, the nitrogen atoms of the pyrazole ring, and the C4 carbon. The regioselectivity of their reactions with electrophiles is governed by a combination of factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, base, temperature), and the specific tautomer present.[2][10]

Alkylation Reactions: A Study in Regioselectivity

Alkylation is a fundamental transformation for modifying the pyrazole core. The competition between N-alkylation and O/S-alkylation is a classic example of the influence of the Hard and Soft Acids and Bases (HSAB) principle.[2]

-

Pyrazolones: The exocyclic oxygen of a pyrazolone is a "hard" nucleophile, while the nitrogen atoms are considered "borderline." Consequently, hard electrophiles, such as alkyl sulfates and sulfonates, tend to favor O-alkylation, especially under kinetic control. Softer electrophiles, like alkyl halides, often lead to a mixture of N- and O-alkylated products. The use of a strong base that generates the pyrazolate anion can favor O-alkylation due to the increased charge density on the oxygen.

-

Pyrazole-5-thiones: The sulfur atom in pyrazole-5-thiones is a "soft" nucleophile.[11] This makes it highly reactive towards soft electrophiles, such as alkyl halides (especially iodides and bromides) and Michael acceptors. S-alkylation is often the predominant pathway with these reagents. In contrast, harder electrophiles may show a preference for N-alkylation. The regioselectivity can be finely tuned by the choice of base and solvent.[12]

Comparative Alkylation Data

| Electrophile (R-X) | Pyrazolone Reactivity | Pyrazole-5-thione Reactivity | Predominant Product (Thione) |

| Methyl Iodide (Soft) | Mixture of N- and O-methylation | Highly favors S-methylation | S-Methylated |

| Dimethyl Sulfate (Hard) | Predominantly O-methylation | Mixture of S- and N-methylation | Mixture |

| Benzyl Bromide (Soft) | Mixture of N- and O-benzylation | Predominantly S-benzylation | S-Benzylated |

Experimental Protocol: S-Alkylation of 1-Phenyl-3-methyl-pyrazole-5-thione

-

Dissolve 1-phenyl-3-methyl-pyrazole-5-thione (1 equiv.) in a suitable solvent such as ethanol or DMF.

-

Add a base, for instance, potassium carbonate or sodium ethoxide (1.1 equiv.), and stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 equiv.) dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by column chromatography on silica gel to obtain the desired S-alkylated pyrazole.

Acylation Reactions: Controlling C- vs. O/S-Acylation

Acylation of pyrazolones and pyrazole-5-thiones introduces another layer of complexity due to the reactivity of the C4 position.

-

Pyrazolones: Acylation of pyrazolones can occur at the exocyclic oxygen (O-acylation) or the C4 position (C-acylation). The outcome is highly dependent on the reaction conditions. O-acylation is generally favored under kinetic control (e.g., using acyl chlorides in the presence of a non-nucleophilic base at low temperatures). C-acylation, which is often thermodynamically favored, can be achieved under different conditions, for instance, by using a calcium hydroxide complex of the pyrazolone.[6]

-

Pyrazole-5-thiones: The high nucleophilicity of the sulfur atom in pyrazole-5-thiones generally directs acylation to this position, leading to the formation of S-acyl derivatives. These compounds can be valuable intermediates for further transformations.

Experimental Protocol: Selective C-Acylation of 3-Methyl-1-phenyl-5-pyrazolone [6]

-

Suspend 3-methyl-1-phenyl-5-pyrazolone (1 equiv.) and calcium hydroxide (2 equiv.) in anhydrous dioxane.

-

Stir the mixture vigorously at room temperature for 1 hour to form the calcium complex.

-

Add the acyl chloride (1.1 equiv.) dropwise to the suspension.

-

Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove calcium salts.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the C-acylated product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Electrophilic Reactivity and Cycloaddition Reactions

While their nucleophilic character is more commonly exploited, both pyrazolones and pyrazole-5-thiones can also participate in reactions as electrophiles, particularly after activation. Furthermore, their conjugated systems allow them to engage in cycloaddition reactions.

Reactions with Nucleophiles

The carbonyl and thiocarbonyl groups can be targeted by strong nucleophiles. For instance, pyrazolones can be converted to pyrazole-5-thiones using Lawesson's reagent, a reaction initiated by nucleophilic attack of the thionating agent on the carbonyl oxygen.

Cycloaddition Reactions

The exocyclic double bond in certain tautomers of pyrazolones and pyrazole-5-thiones can act as a dienophile in Diels-Alder reactions. More interestingly, these systems can be precursors to fused heterocyclic rings through intramolecular cycloadditions or by reacting with other difunctional reagents.

A notable application of pyrazole-5-thiones is their use in the synthesis of pyrazolo[3,4-d]thiazoles, a class of compounds with significant biological activity.[7][13] This transformation typically involves the reaction of an S-alkylated pyrazole-5-thione derivative or the thione itself with an appropriate electrophile that facilitates ring closure.

Figure 3: General pathway for the synthesis of pyrazolo[3,4-d]thiazoles from pyrazole-5-thiones.

Oxidation Reactions: A Key Distinction

The behavior of pyrazolones and pyrazole-5-thiones under oxidative conditions presents a stark contrast and a valuable synthetic tool.

-

Pyrazolones: The pyrazolone ring is generally stable to mild oxidizing agents. However, the C4-H bond can be susceptible to oxidation under certain conditions, leading to the formation of 4-hydroxy or 4,4'-dimeric products.

-

Pyrazole-5-thiones: The thiol tautomer of pyrazole-5-thiones is readily oxidized to the corresponding disulfide. This reaction is often facile and can occur in the presence of mild oxidizing agents like iodine, hydrogen peroxide, or even air. This property can be exploited for the synthesis of symmetrical disulfide-linked pyrazole derivatives.[14]

Experimental Protocol: Oxidative Dimerization of 1-Phenyl-3-methyl-pyrazole-5-thione

-

Dissolve 1-phenyl-3-methyl-pyrazole-5-thione (1 equiv.) in a suitable solvent like ethanol.

-

Add a solution of iodine (0.5 equiv.) in ethanol dropwise with stirring at room temperature.

-

Continue stirring until the color of iodine disappears and a precipitate forms.

-

Collect the disulfide product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure product.

Conclusion: Strategic Choices in Drug Design

The choice between a pyrazolone and a pyrazole-5-thione core in a drug discovery program is a strategic decision that should be guided by the desired reactivity and the target molecular architecture.

-

Pyrazolones are ideal for accessing compounds through reactions targeting the hard oxygen nucleophile or the electrophilic carbonyl carbon. Their well-established chemistry allows for predictable functionalization at the N1, C4, and O5 positions.

-

Pyrazole-5-thiones , with their soft and highly nucleophilic sulfur atom, provide a powerful handle for the introduction of a wide range of substituents via S-alkylation and S-acylation. They are excellent precursors for the construction of sulfur-containing fused heterocyclic systems, offering access to a distinct chemical space.

By understanding the fundamental principles of their reactivity, as outlined in this guide, medicinal chemists can harness the unique and complementary chemical properties of pyrazolones and pyrazole-5-thiones to accelerate the discovery and development of next-generation therapeutics. The ability to fine-tune reactivity through the strategic selection of reaction partners and conditions makes these pyrazole derivatives invaluable tools in the arsenal of the modern drug hunter.

References

Sources

- 1. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. HSAB theory - Wikipedia [en.wikipedia.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adichemistry.com [adichemistry.com]

- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on thiopyrazolone derivatives

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Thiopyrazolone Derivatives

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Within this dynamic field, heterocyclic compounds form the bedrock of many successful pharmaceuticals. Among these, the thiopyrazolone scaffold has emerged as a particularly privileged structure. Its unique combination of a sulfur-containing thiophene ring fused with a pyrazolone core imparts a distinct electronic and steric profile, making it a versatile template for drug design. This guide provides a comprehensive exploration of thiopyrazolone derivatives, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind their synthesis, the intricacies of their biological mechanisms, and their promising future in drug development. It is intended for researchers, scientists, and drug development professionals who seek not only to understand this class of compounds but also to innovate within it.

The Thiopyrazolone Core: Structural Rationale and Synthetic Strategies

The therapeutic versatility of thiopyrazolone derivatives stems from their core structure: a five-membered pyrazolone ring, known for its wide array of biological activities, fused with a thiophene ring, which often enhances lipophilicity and metabolic stability.[1][2] This fusion creates a rigid, planar system that can be strategically functionalized at multiple positions to modulate its interaction with biological targets.

Foundational Synthetic Approaches: The Knorr Cyclization and Beyond

The classical and most fundamental approach to constructing the pyrazolone ring system is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3] However, the synthesis of fused systems like thieno[2,3-c]pyrazoles often requires more tailored, multi-step strategies.

A common pathway begins with the construction of a functionalized thiophene ring, which is then used as a scaffold to build the pyrazolone ring. For instance, reacting 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione with arylhydrazines leads to the formation of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones.[4]

Rationale for Method Selection: The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Multi-component reactions (MCRs) are gaining prominence as they offer a more efficient, atom-economical approach to generating molecular diversity in a single step, which is highly advantageous for building libraries for high-throughput screening.[5][6]

Experimental Protocol: General Synthesis of a Thieno[3,4-c]pyrazole Derivative

This protocol outlines a representative cyclization reaction to form the thieno[3,4-c]pyrazol-4-one core.[4]

-

Step 1: Preparation of the Hydrazone Intermediate. To a solution of 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Step 2: Reaction Monitoring. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the intermediate.

-

Step 3: Cyclization. Add a catalytic amount of glacial acetic acid to the reaction mixture and reflux for 8-12 hours. The cyclization event is driven by the acidic conditions and heat.

-

Step 4: Isolation and Purification. After cooling to room temperature, the precipitated product is collected by vacuum filtration. The crude solid is washed with cold ethanol to remove residual reactants.

-

Step 5: Recrystallization. The product is then recrystallized from a suitable solvent, such as dioxane or an ethanol/water mixture, to yield the pure 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one derivative.

-

Step 6: Characterization. The final structure is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Visualization: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of thiopyrazolone derivatives.

The Broad Spectrum of Biological Activity

Thiopyrazolone derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for treating a multitude of diseases.[7] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and the modulation of critical signaling pathways.

Anti-inflammatory and Analgesic Properties

Many pyrazolone-based compounds have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Their derivatives, including thiopyrazolones, continue this legacy, often exhibiting potent anti-inflammatory, analgesic, and antipyretic activities.[4][10][11]

Mechanism of Action: COX Inhibition The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[12][13] By blocking the COX-2 active site, thiopyrazolones prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[9] Some derivatives also show inhibitory activity against lipoxygenase (LOX), providing a dual-action approach that can be more effective.[10]

Visualization: COX-2 Inhibition Pathway

Caption: Thiopyrazolones can inhibit key cancer signaling pathways and induce apoptosis.

Table 2: In Vitro Anticancer Activity of Selected Thiophene-Based Pyrazoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Pyrazoline 2 | WiDr (Colorectal) | 0.25 | [14] |

| 4T1 (Breast) | 9.09 | [14] | |

| HeLa (Cervical) | 9.27 | [14] | |

| TPy-Cs1 | HN9 (Tongue) | 14.4 | [15] |

| Doxorubicin (Standard) | HN9 (Tongue) | 12.6 | [15] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability. [14]

-

Step 1: Cell Seeding. Seed cancer cells (e.g., HeLa, WiDr) into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Step 2: Compound Treatment. Prepare serial dilutions of the thiopyrazolone test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Step 3: Incubation. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is critical as it must be long enough for the compound to exert its cytotoxic effect.

-

Step 4: MTT Addition. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Step 5: Formazan Solubilization. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated stopper solution) to each well to dissolve the formazan crystals.

-

Step 6: Absorbance Reading. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents. [16]Thiopyrazolone derivatives have demonstrated significant potential, with broad-spectrum activity against various bacteria and fungi. [17][18][19] Mechanism of Action: While not always fully elucidated, the antimicrobial action is thought to involve the disruption of essential cellular processes. The heterocyclic scaffold can interfere with microbial DNA synthesis, enzyme function, or cell wall integrity. The presence of substituents like halogens (e.g., dichlorothiophene) often enhances the antimicrobial potency. [17] Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Hydrazones 21a-c | S. aureus (Gram +) | 62.5 - 125 | [16] |

| B. subtilis (Gram +) | 62.5 - 125 | [16] | |

| C. albicans (Fungus) | 2.9 - 7.8 | [16] | |

| 2,5-dichlorothiophene pyrazolones (5c, 6c) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant activity vs. Ceftriaxone | [17] |

| Pyrazole-thiobarbituric acids (4h, 4l) | C. albicans (Fungus) | 4 | [20] |

Challenges and Future Perspectives

While the therapeutic potential of thiopyrazolone derivatives is evident, several challenges remain on the path to clinical application. A primary focus for future research will be optimizing the selectivity of these compounds to minimize off-target effects and reduce potential toxicity. For anticancer agents, developing derivatives that are highly selective for cancer-specific targets over their counterparts in healthy cells is paramount. [21] The exploration of hybrid molecules, where the thiopyrazolone scaffold is combined with other known pharmacophores, represents a promising strategy to develop multi-target agents. [1][22]Such compounds could simultaneously address different facets of a complex disease like cancer or inflammation. Furthermore, advanced computational techniques, such as molecular docking and ADME prediction, will be instrumental in rationally designing next-generation derivatives with improved pharmacokinetic profiles and enhanced efficacy. [2][14]The continued investigation into this versatile class of compounds holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

-

Ito, I., Ueda, T., & Oda, N. (1975). Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3,4-c]pyrazoles. YAKUGAKU ZASSHI, 95(7), 879–882. [Link]

-

El-Sayed, W. A., et al. (n.d.). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. PMC. [Link]

-

Bansal, R., & Kaur, J. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Bioorganic & Medicinal Chemistry, 35, 116067. [Link]

-

Menozzi, G., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495–1511. [Link]

-

Pratama, M. R. F., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]

-

Fathy, A. M., et al. (n.d.). synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Bouziane, A., et al. (n.d.). A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVIT. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Al-Ostath, A. I., et al. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

-

Tzankova, V., et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

-

El-Metwally, A. M. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

-

Sharma, V., et al. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Isloor, A. M., et al. (2011). Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. Der Pharma Chemica, 3(4), 454-463. [Link]

-

Chahal, G., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

-

Patel, P. B., et al. (2020). Synthesis and anti-inflammatory activity of some pyrazolone derivatives. International Journal of Applied Medical Sciences and Clinical Research. [Link]

-

Abu-Hashem, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5569–5580. [Link]

-

Bhale, P. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3097. [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6031. [Link]

-

Gomaa, A. M., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1348. [Link]

-

Ningaiah, S., et al. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

-

Al-Suhaimi, K. S., et al. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. [Link]

-

Ullah, A., et al. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

-

Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

-

Chettri, P., et al. (n.d.). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Indo American Journal of Pharmaceutical Research. [Link]

-

Ali, N., et al. (n.d.). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

Farghaly, T. A., et al. (2024). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Arkivoc. [Link]

-

Sharma, S., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

-

Singh, J., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. [Link]

-

Brogden, R. N. (1986). Pyrazolone derivatives. Drugs, 32 Suppl 4, 60–70. [Link]

-

Naim, M. J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1167–1195. [Link]

-

Bao, X., et al. (2022). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry, 20(12), 2370–2386. [Link]

-

Singh, J., et al. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Joshi, S., et al. (n.d.). Pharmacological Activities of Pyrazolone Derivatives. Neliti. [Link]

-

Hu, Y., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 180, 523–536. [Link]

-

Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1673. [Link]

-

Gueddouda, N. M., & Aouf, N.-E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Sharma, A., et al. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ChemistrySelect. [Link]

-

Vitale, P. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(13), 4236. [Link]

-

Beyzaei, H., et al. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]

-

Gueddouda, N. M., & Aouf, N.-E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

-

Dar, A. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Archiv der Pharmazie, e2400234. [Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]